2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide
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Overview
Description
This compound belongs to the class of benzodiazepines, which are known for their effects on the central nervous system. Benzodiazepines are commonly used as anxiolytics, sedatives, and anticonvulsants. Our focus here is on a novel derivative synthesized for its antioxidant and anxiolytic properties .
Preparation Methods
The synthesis of this compound involves a facile route. While specific details may vary, one notable method is the microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives. Silica-supported fluoroboric acid serves as the catalyst in this process. The reaction conditions and industrial production methods would need further investigation .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain to be fully elucidated
Scientific Research Applications
Chemistry::
- Investigating its reactivity with other functional groups.
- Studying its stability and solubility.
- Assessing its impact on neurotransmitter systems (e.g., GABA receptors).
- Exploring its potential as an anxiolytic agent.
- Investigating its pharmacokinetics and pharmacodynamics.
- Assessing its safety profile.
- Evaluating its potential as a drug candidate or precursor.
Mechanism of Action
The compound likely interacts with GABA A receptors, modulating inhibitory neurotransmission. Further research is needed to elucidate its precise molecular targets and signaling pathways.
Properties
Molecular Formula |
C25H29N3O2S |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[9,9-dimethyl-6-(4-methylsulfanylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H29N3O2S/c1-25(2)13-19-23(21(29)14-25)24(16-9-11-17(31-4)12-10-16)28(15-22(30)26-3)20-8-6-5-7-18(20)27-19/h5-12,24,27H,13-15H2,1-4H3,(H,26,30) |
InChI Key |
YOBJGPXWDOSCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=C(C=C4)SC)C(=O)C1)C |
Origin of Product |
United States |
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